2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole
Description
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is a boron-containing indole derivative characterized by a tetramethyl dioxaborolane ring attached to the phenyl group at the 3-position of the indole core. This compound is of interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the stability and reactivity of its boronate ester group .
Properties
Molecular Formula |
C20H22BNO2 |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole |
InChI |
InChI=1S/C20H22BNO2/c1-19(2)20(3,4)24-21(23-19)16-10-7-9-14(12-16)18-13-15-8-5-6-11-17(15)22-18/h5-13,22H,1-4H3 |
InChI Key |
PCSLLUIHMLJDRI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The compound can be reduced to remove the boronic ester group.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Oxidation: Formation of boronic acid derivatives.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of biaryl compounds in Suzuki-Miyaura reactions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of indole compounds, including 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole, exhibit notable anticancer properties. A study demonstrated that such compounds can inhibit the growth of various cancer cell lines. For instance, indole derivatives were evaluated for their antimitotic activity against human tumor cells, yielding mean GI50 values that suggest significant efficacy in cancer treatment .
Neuroprotective Effects
Another area of investigation is the neuroprotective potential of this compound. In animal models simulating Alzheimer's disease, treatment with related indole compounds showed improvements in cognitive function and reductions in neuroinflammation markers. These findings highlight the therapeutic promise of indole derivatives in neurodegenerative conditions .
Organic Synthesis
Reagent in Cross-Coupling Reactions
The presence of the dioxaborolane moiety allows for the use of this compound as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is crucial in forming carbon-carbon bonds, which are foundational in synthesizing complex organic molecules . The compound's ability to participate in such reactions expands its utility in synthetic organic chemistry.
Material Science
Fluorescent Materials
Indole derivatives have been explored for their potential in creating fluorescent materials. The incorporation of the dioxaborolane group can enhance the photophysical properties of the resulting materials, making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Case Studies
Mechanism of Action
The mechanism of action of 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole primarily involves its role as a boronic ester. In cross-coupling reactions, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Substituent Effects
2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)
- Structure : Replaces the indole core with isoindoline-1,3-dione, linked via a benzyl group to the boronate ester.
- Synthesis : Prepared via methanesulfonyl chloride and potassium phthalimide salt, yielding 80% as a white solid (m.p. 170–173°C) .
- Key Data :
- $^{1}\text{H-NMR}$: δ 7.76–7.83 (m, 3H), 1.33 (s, 12H).
- $^{11}\text{B-NMR}$: δ 30.88, typical for boronate esters.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-indole (2t)
- Structure : N-methylated indole with boronate ester at the 4-position.
- Synthesis : Prepared via NaH/MeI alkylation (73% yield) and purified via flash chromatography .
- Key Data :
- $ Rf = 0.64 $ (pentane/Et$2$O 9:1).
- Comparison : N-methylation improves stability against oxidation but may reduce hydrogen-bonding interactions in biological applications.
3-Methyl-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Physicochemical Properties
Melting Points
- Insight : The isoindoline-dione analogue (3b) has a higher melting point, likely due to increased crystallinity from the planar phthalimide group.
NMR Spectral Shifts
- Target Compound: No direct data, but analogues show characteristic boronate ester $^{11}\text{B-NMR}$ shifts (~30 ppm) .
- Indole Core: $^{13}\text{C-NMR}$ shifts for C-3 and C-7 in nitro- and amino-substituted indoles (e.g., 128.73 ppm for C-3a in nitro derivatives) suggest electronic modulation by substituents .
Biological Activity
The compound 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 288.1 g/mol. The compound features an indole core substituted with a tetramethyl-1,3,2-dioxaborolane moiety, which may enhance its solubility and biological interaction capabilities.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of cancer research and enzyme inhibition. Notably, indole derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of various kinases involved in cancer progression. For instance, studies have indicated that indole derivatives can inhibit the activity of PI3K (phosphoinositide 3-kinase), which plays a crucial role in cell growth and survival pathways.
- Antioxidant Activity : The presence of the dioxaborolane group may contribute to the antioxidant properties of the compound, potentially protecting cells from oxidative stress.
- Cell Proliferation Inhibition : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines, making it a candidate for further investigation in oncology.
Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
- Study on PI3K Inhibition : A study reported that structurally similar indole compounds exhibited IC50 values in the nanomolar range against PI3K isoforms. This suggests that this compound could similarly exhibit potent inhibitory effects against these kinases .
- MMP Inhibition : Indole-based compounds have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which are involved in tumor metastasis. One study indicated that certain indole derivatives displayed significant inhibition of MMP-13, highlighting their potential in treating arthritic disorders and cancer .
Pharmacokinetic Profile
A detailed pharmacokinetic evaluation is essential for understanding the bioavailability and metabolic stability of this compound. Key parameters include:
- Absorption : The compound's solubility profile suggests favorable absorption characteristics.
- Distribution : Lipophilicity due to the dioxaborolane moiety may enhance tissue distribution.
- Metabolism : Studies on similar compounds indicate potential metabolic pathways involving hepatic enzymes.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C16H21BO4 |
| Molecular Weight | 288.1 g/mol |
| Solubility | Soluble in organic solvents |
| IC50 (PI3K inhibition) | <100 nM (indicative) |
| Antioxidant Activity | Moderate to high |
Q & A
Q. What are the common synthetic routes for preparing 2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole?
The synthesis typically involves organoboron coupling strategies. A key method is iridium-catalyzed C-H borylation of the indole scaffold, enabling direct functionalization at the phenyl position. For example, Ir catalysts (e.g., [Ir(OMe)(cod)]₂) with dtbpy ligands facilitate regioselective borylation under mild conditions . Alternatively, multi-step substitution reactions (e.g., tert-butyl protection followed by boronate ester formation) are employed, as demonstrated in the synthesis of analogous indole-boronate derivatives . Reaction monitoring via TLC and purification by column chromatography (e.g., petroleum ether/EtOAC gradients) are standard .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirm regiochemistry and purity. For example, the tetramethyl-dioxaborolane moiety shows distinct proton signals at δ 1.3–1.4 ppm (methyl groups) and aromatic protons at δ 6.5–8.0 ppm .
- Mass Spectrometry (HR-ESI-MS) : Validates molecular weight (e.g., m/z 243.11 for C₁₄H₁₈BNO₂) .
- X-ray Diffraction : Resolves crystal packing and bond angles, critical for structural validation. Single-crystal data (e.g., CCDC entries) are refined using SHELXL .
Q. What role does the tetramethyl-1,3,2-dioxaborolane moiety play in cross-coupling reactions?
This boronate ester acts as a transient protecting group and coupling partner in Suzuki-Miyaura reactions. The dioxaborolane ring stabilizes the boron center, preventing hydrolysis while enabling aryl-aryl bond formation with halides/triflates under Pd catalysis . Steric shielding from the tetramethyl groups moderates reactivity, requiring optimized conditions (e.g., elevated temperatures or polar solvents) .
Advanced Research Questions
Q. How can crystallographic data (e.g., from SHELXL) resolve ambiguities in structural determination?
SHELXL refines X-ray data to resolve challenges like disorder or twinned crystals . For example, DFT-optimized molecular geometries (e.g., bond lengths, dihedral angles) are cross-validated against experimental data to confirm the indole-boronate linkage. Discrepancies in torsion angles (e.g., between phenyl and indole planes) may indicate conformational flexibility .
Q. What strategies address contradictory NMR data in characterizing regioselectivity of derivatives?
- 2D NMR (COSY, NOESY) : Resolves overlapping signals. For instance, NOE correlations between indole C-3 protons and adjacent phenyl groups confirm substitution patterns .
- Isotopic Labeling : ¹⁰B/¹¹B isotopic splitting in NMR can distinguish boronate regioisomers .
- Complementary Techniques : IR spectroscopy (B-O stretches at ~1350 cm⁻¹) and HR-MS provide orthogonal validation .
Q. How do solvent polarity and temperature influence the stability and reactivity of this compound in catalytic applications?
- Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) enhance boronate solubility but may accelerate hydrolysis. Stability tests under inert atmospheres (N₂/Ar) are critical .
- Temperature : Elevated temperatures (80–100°C) improve coupling efficiency in Suzuki reactions but risk boronate decomposition. Kinetic studies (via GC/MS monitoring) optimize time-temperature profiles .
Q. How can computational methods (e.g., DFT) predict reactivity and guide synthetic optimization?
DFT calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (FMOs) to predict nucleophilic/electrophilic sites. For example, the LUMO of the boronate moiety localizes on boron, favoring transmetallation in cross-coupling. Electrostatic potential maps highlight electron-deficient phenyl regions, guiding functionalization strategies .
Data Contradiction Analysis
Q. Discrepancies in reported melting points or solubility: How to reconcile?
Variations arise from polymorphism or impurity profiles . For example, solubility in water is negligible (<0.1 mg/mL), but conflicting data may stem from amorphous vs. crystalline forms. Re-crystallization (e.g., from EtOH/water) and DSC analysis standardize measurements .
Q. Conflicting reactivity in catalytic cycles: Mechanistic insights?
Divergent outcomes (e.g., homocoupling vs. cross-coupling) may reflect ligand effects or oxidant choice . Mechanistic probes like radical traps (TEMPO) or stoichiometric Pd studies clarify pathways. For iridium-catalyzed borylation, steric maps of the indole scaffold rationalize regioselectivity .
Methodological Tables
Q. Table 1. Key Synthetic and Analytical Parameters
| Parameter | Conditions/Data | Reference |
|---|---|---|
| Optimal Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 12 h | |
| ¹H NMR (CDCl₃) | δ 1.35 (s, 12H, B-O-CH₃), δ 7.2–8.1 (Ar-H) | |
| X-ray Bond Length (B-C) | 1.57–1.59 Å |
Q. Table 2. Computational Parameters for DFT Studies
| Functional/Basis Set | Application | Outcome |
|---|---|---|
| B3LYP/6-31G* | FMO Analysis | Boron as electrophilic center |
| M06-2X/cc-pVTZ | Solvent Effects (THF) | ΔG‡ for hydrolysis: +22 kcal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
